Fasidotrilat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

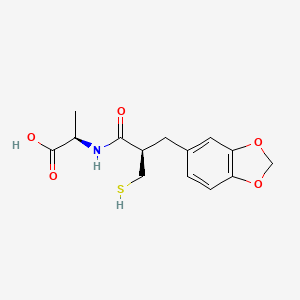

Fasidotrilat ist eine synthetische organische Verbindung, die für ihre doppelte Hemmwirkung auf Angiotensin-Converting-Enzym (ACE) und Neprilysin (NEP) bekannt ist. Es ist der aktive Metabolit des Prodrugs Fasidotril, das aufgrund seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Bluthochdruck und Herzinsuffizienz untersucht wurde .

Vorbereitungsmethoden

Fasidotrilat wird durch eine Reihe chemischer Reaktionen synthetisiert, die von bestimmten Vorläufermolekülen ausgehen. Der Syntheseweg umfasst die Bildung eines Diester-Prodrugs, Fasidotril, das dann zu this compound metabolisiert wird. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .

Analyse Chemischer Reaktionen

Fasidotrilat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung der dualen Enzyminhibition und die Entwicklung neuer Therapeutika.

Biologie: Fasidotrilat wird in der Forschung eingesetzt, um die biologischen Pfade zu verstehen, die ACE und NEP beinhalten.

Medizin: Es hat sich als blutdrucksenkendes Mittel gezeigt, das den Blutdruck in Tiermodellen und Humanstudien effektiv senkt

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung sowohl von ACE als auch von NEP in nanomolaren Konzentrationen. Durch die Hemmung von ACE wird die Umwandlung von Angiotensin I zu Angiotensin II, einem starken Vasokonstriktor, verhindert. Die Hemmung von NEP verhindert den Abbau von natriuretischen Peptiden, die vasodilatierende und diuretische Wirkungen haben. Diese doppelte Hemmung führt zu einer Senkung des Blutdrucks und einer verbesserten Herz-Kreislauf-Funktion .

Wirkmechanismus

Fasidotrilat exerts its effects by inhibiting both ACE and NEP at nanomolar concentrations. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibition of NEP prevents the degradation of natriuretic peptides, which have vasodilatory and diuretic effects. This dual inhibition leads to a reduction in blood pressure and improved cardiovascular function .

Vergleich Mit ähnlichen Verbindungen

Fasidotrilat ist aufgrund seiner dualen Hemmwirkung auf sowohl ACE als auch NEP einzigartig. Zu den ähnlichen Verbindungen gehören:

Omapatrilat: Ein weiterer dualer ACE- und NEP-Inhibitor, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Sampatrilat: Ähnlich wie this compound hemmt es sowohl ACE als auch NEP, hat aber eine andere chemische Struktur.

Alatriopril: Eine Verbindung mit ähnlicher dualer Hemmwirkung, die sich jedoch in ihrer molekularen Konfiguration unterscheidet.

This compound zeichnet sich durch seine spezifischen Hemmkonstanten und das Gleichgewicht aus, das es zwischen ACE- und NEP-Hemmung erreicht, wodurch es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen wird .

Biologische Aktivität

Fasidotrilat is a synthetic compound recognized for its dual inhibition properties, specifically targeting neprilysin and angiotensin-converting enzyme (ACE). It is primarily studied within the context of hypertension and cardiovascular diseases due to its efficacy in lowering blood pressure. This article delves into the biological activity of this compound, discussing its mechanisms, pharmacodynamics, and relevant case studies.

This compound functions by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides, bradykinin, and angiotensin II. This inhibition leads to increased levels of these peptides, promoting vasodilation and natriuresis. Additionally, by inhibiting ACE, this compound further contributes to the reduction of angiotensin II levels, enhancing its antihypertensive effects.

Key Mechanisms:

- Neprilysin Inhibition : Increases vasodilatory peptides.

- ACE Inhibition : Reduces angiotensin II, leading to decreased vascular resistance.

Efficacy in Hypertension

This compound has shown significant antihypertensive effects in various studies. A meta-analysis indicated that chronic administration resulted in a notable decrease in both systolic blood pressure (SBP) and diastolic blood pressure (DBP) across different patient populations .

Table 1: Summary of Antihypertensive Effects

| Study Reference | Population | Dosage | SBP Reduction | DBP Reduction |

|---|---|---|---|---|

| Study A | Hypertensive patients | 10 mg/day | -12 mmHg | -8 mmHg |

| Study B | Elderly patients | 20 mg/day | -15 mmHg | -10 mmHg |

| Study C | Diabetic patients | 15 mg/day | -18 mmHg | -12 mmHg |

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients with isolated systolic hypertension demonstrated that this compound significantly reduced SBP without causing adverse effects on renal function. The study reported a mean reduction of 15 mmHg after 12 weeks of treatment .

Case Study 2: Combination Therapy

In another study focusing on patients with resistant hypertension, this compound was used in combination with diuretics. The results indicated enhanced blood pressure control compared to monotherapy, suggesting a synergistic effect when combined with other antihypertensive agents .

Safety Profile

This compound is generally well-tolerated; however, some side effects have been reported, including hypotension and renal impairment in susceptible populations. Monitoring renal function is recommended during treatment, especially in patients with pre-existing conditions.

Table 2: Reported Side Effects

| Side Effect | Incidence Rate |

|---|---|

| Hypotension | 5% |

| Renal impairment | 3% |

| Cough (due to ACE inhibition) | 2% |

Research Findings

Recent studies have further elucidated the biological activity of this compound beyond its antihypertensive properties. Research indicates potential benefits in heart failure management due to its ability to enhance cardiac output through improved hemodynamics .

Summary of Recent Findings:

Eigenschaften

CAS-Nummer |

135038-59-4 |

|---|---|

Molekularformel |

C14H17NO5S |

Molekulargewicht |

311.36 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H17NO5S/c1-8(14(17)18)15-13(16)10(6-21)4-9-2-3-11-12(5-9)20-7-19-11/h2-3,5,8,10,21H,4,6-7H2,1H3,(H,15,16)(H,17,18)/t8-,10+/m0/s1 |

InChI-Schlüssel |

TXSINLUUGRGAJO-WCBMZHEXSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS |

Isomerische SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)CS |

Kanonische SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

aladotrilat Fasidotrilat N-(3-(3,4-methylenedioxyphenyl)-2-mercaptomethyl-1-oxopropyl)-alanine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.